Cyclobenzaprine-13C,d3 (hydrochloride)
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Overview
Description
Cyclobenzaprine-13C,d3 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of cyclobenzaprine hydrochloride, which is a skeletal muscle relaxant. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobenzaprine-13C,d3 (hydrochloride) involves the incorporation of carbon-13 and deuterium into the cyclobenzaprine molecule. This is typically achieved through the use of isotopically labeled starting materials and reagents. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes at the desired positions in the molecule .
Industrial Production Methods
Industrial production of Cyclobenzaprine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the isotopically labeled materials. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclobenzaprine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Cyclobenzaprine-13C,d3 (hydrochloride) can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclobenzaprine-13C,d3 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of drugs in the body.
Drug Metabolism: It helps in understanding the metabolic pathways and identifying metabolites of cyclobenzaprine.
Biological Studies: It is used in studies involving the interaction of cyclobenzaprine with biological targets.
Industrial Applications: It is used in the development and testing of new drugs and formulations.
Mechanism of Action
Cyclobenzaprine-13C,d3 (hydrochloride) exerts its effects by acting on the central nervous system. It primarily targets the brainstem to reduce skeletal muscle spasms. The exact molecular targets and pathways involved include the antagonism of muscarinic receptors, serotonin 5-HT2 receptors, and histamine H1 receptors . This leads to a reduction in muscle spasm and associated pain .
Comparison with Similar Compounds
Cyclobenzaprine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cyclobenzaprine hydrochloride: The non-labeled version of the compound.
Amitriptyline: A tricyclic antidepressant with a similar structure.
Cyproheptadine: Another tricyclic compound with similar pharmacological properties
The isotopic labeling of Cyclobenzaprine-13C,d3 (hydrochloride) enhances its utility in research by allowing for precise tracking and quantification in various studies.
Properties
Molecular Formula |
C20H22ClN |
---|---|
Molecular Weight |
315.9 g/mol |
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1+1D3; |
InChI Key |
VXEAYBOGHINOKW-SPZGMPHYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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